3-tert-butyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine
Description
3-tert-butyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine is a pyridazine derivative characterized by a tert-butyl group at the 3-position and a pyrrolidin-3-ylmethoxy substituent at the 6-position.
Properties
IUPAC Name |
3-tert-butyl-6-(pyrrolidin-3-ylmethoxy)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-13(2,3)11-4-5-12(16-15-11)17-9-10-6-7-14-8-10/h4-5,10,14H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCRNALOVVUXDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine typically involves the following steps:
Formation of the pyridazine core: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-dicarbonyl compound.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the pyrrolidin-3-ylmethoxy group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyridazine ring with pyrrolidin-3-ylmethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially hydrogenated pyridazine derivatives.
Scientific Research Applications
3-tert-butyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-tert-butyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The pyridazine ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecule.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and economic differences between the target compound and its analogs:
*Calculated based on structural analysis.
Key Comparative Analysis
Substituent Effects on Physicochemical Properties
- Methyl vs. tert-butyl (): The methyl-substituted analog (C₉H₁₄N₃O) has a significantly lower molecular weight (180.23 vs. ~234.32) and reduced steric bulk, which may improve aqueous solubility but reduce binding affinity in hydrophobic pockets .
- Pyrrolidine vs. Piperidine (): BK80054 replaces the pyrrolidinylmethoxy group with a piperidinylmethoxy substituent.
Functional Group Modifications
- Fluorine and Carbamate (HB614, ): HB614 incorporates a fluorine atom and a carbamate group, increasing molecular weight (281.33) and polarity. Fluorine enhances metabolic stability and lipophilicity, while the carbamate may serve as a prodrug moiety .
- Difluorocyclobutyl Group (): The 3,3-difluorocyclobutylmethoxy substituent introduces a rigid, fluorinated ring, likely improving membrane permeability and resistance to oxidation compared to pyrrolidine .
Heterocyclic Additions ()
The triazolo-pyridazine derivative in features a fused triazole ring and a 2-fluorophenyl group.
Economic Considerations
While pricing data for the target compound are unavailable, tert-butyl-containing analogs like HB614 are priced at $400/g for 1-g quantities, suggesting that steric bulk and fluorine incorporation contribute to higher synthesis costs .
Biological Activity
3-tert-butyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound, characterized by a pyridazine ring and functional groups that enhance its lipophilicity and pharmacokinetic profile, has been studied for various therapeutic applications, particularly in the fields of anti-inflammatory and neuroprotective agents.
Chemical Structure and Properties
The compound features a tert-butyl group at position 3 and a pyrrolidin-3-ylmethoxy group at position 6 of the pyridazine ring. The unique structural attributes contribute to its stability and reactivity, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in inflammation, thereby reducing inflammatory responses.
- Receptor Modulation : It may interact with neurotransmitter receptors, potentially offering neuroprotective effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory responses.
- Neuroprotective Properties : Its interaction with neurological targets may provide protective effects against neurodegenerative diseases.
- Analgesic Activity : There is potential for pain relief through its action on pain pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits activity against various cell lines. For instance, research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines in cultured cells, suggesting a mechanism through which this compound may exert its anti-inflammatory effects .
Comparative Analysis with Similar Compounds
A comparison of biological activities between this compound and other pyridazine derivatives highlights its unique profile:
| Compound Name | Biological Activity | EC50 (μM) |
|---|---|---|
| This compound | Anti-inflammatory, neuroprotective | TBD |
| Similar Compound A | Anti-inflammatory | 130.24 |
| Similar Compound B | Neuroprotective | 161.38 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
